2-(tert-Butoxycarbonyl)-2-azabicyclo[4.2.0]octane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butoxycarbonyl)-2-azabicyclo[420]octane-1-carboxylic acid is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxycarbonyl)-2-azabicyclo[42One efficient method for this is through the use of flow microreactor systems, which allow for a more controlled and sustainable synthesis process . The reaction conditions often involve the use of specific catalysts and reagents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may leverage advanced techniques such as continuous flow chemistry, which offers advantages in terms of scalability and efficiency. The use of microreactors in industrial settings can enhance the yield and purity of the compound while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxycarbonyl)-2-azabicyclo[4.2.0]octane-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
2-(tert-Butoxycarbonyl)-2-azabicyclo[4.2.0]octane-1-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(tert-Butoxycarbonyl)-2-azabicyclo[4.2.0]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into particular binding sites on target molecules, influencing their activity and function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane-1-carboxylates: These compounds share a similar bicyclic structure but differ in their functional groups and reactivity.
Bicyclo[3.2.1]octane systems: These compounds have a different ring system but are used in similar applications, particularly in medicinal chemistry.
Uniqueness
2-(tert-Butoxycarbonyl)-2-azabicyclo[4.2.0]octane-1-carboxylic acid is unique due to its specific tert-butoxycarbonyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C13H21NO4 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.2.0]octane-1-carboxylic acid |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-8-4-5-9-6-7-13(9,14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) |
InChI Key |
BMBSGSXMMSNRKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1(CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.